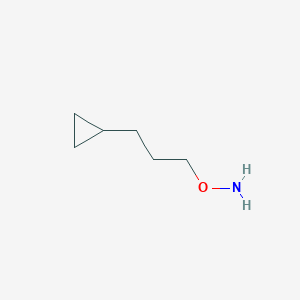

O-(3-Cyclopropylpropyl)hydroxylamine

説明

BenchChem offers high-quality O-(3-Cyclopropylpropyl)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(3-Cyclopropylpropyl)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C6H13NO |

|---|---|

分子量 |

115.17 g/mol |

IUPAC名 |

O-(3-cyclopropylpropyl)hydroxylamine |

InChI |

InChI=1S/C6H13NO/c7-8-5-1-2-6-3-4-6/h6H,1-5,7H2 |

InChIキー |

JVDXLFWLUIKZCS-UHFFFAOYSA-N |

正規SMILES |

C1CC1CCCON |

製品の起源 |

United States |

Foundational & Exploratory

O-(3-Cyclopropylpropyl)hydroxylamine CAS 2008539-30-6 properties

Executive Summary

O-(3-Cyclopropylpropyl)hydroxylamine (CAS 2008539-30-6) is a specialized alkoxyamine building block used primarily in medicinal chemistry and agrochemical synthesis. Characterized by a reactive aminooxy group (

Unlike direct O-cyclopropyl hydroxylamines which are prone to sigmatropic rearrangements, the propyl spacer in CAS 2008539-30-6 imparts significant chemical stability, making it an ideal candidate for chemoselective oxime ligation and the synthesis of metabolically stable ether linkages in drug candidates.

Core Utility

-

Bioisosteric Replacement: Introduction of the cyclopropyl motif to modulate lipophilicity (

) and metabolic stability compared to flexible alkyl chains. -

Chemoselective Ligation: Rapid reaction with aldehydes and ketones to form stable oxime ethers.

-

Kinase Inhibitor Synthesis: Used as a side-chain installer to probe solvent-exposed regions in ATP-binding pockets.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The following data aggregates predicted and experimental values typical for the hydrochloride salt form, which is the standard commercial presentation due to the volatility and instability of the free base.

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| Chemical Name | O-(3-Cyclopropylpropyl)hydroxylamine | IUPAC |

| CAS Number | 2008539-30-6 | |

| Molecular Formula | ||

| Molecular Weight | 115.17 g/mol (Free Base) 151.63 g/mol (HCl Salt) | |

| Appearance | White to off-white crystalline solid | Hygroscopic (HCl salt) |

| Solubility | High: Water, Methanol, DMSO Low: Hexane, Toluene | Polar salt form |

| pKa (Conjugate Acid) | ~4.5 - 5.0 | Typical for O-alkyl hydroxylamines |

| LogP | 1.2 (Predicted, Free Base) | Cyclopropyl adds lipophilicity |

Synthesis & Manufacturing Protocols

The most robust route for synthesizing O-alkyl hydroxylamines with high functional group tolerance is the Gabriel Synthesis modification using

Protocol A: Phthalimide Alkylation Route (Recommended)

This protocol describes the synthesis of the hydrochloride salt from commercially available 1-bromo-3-cyclopropylpropane.

Reagents:

- -Hydroxyphthalimide (1.0 equiv)

-

1-Bromo-3-cyclopropylpropane (1.1 equiv)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or

(Base) -

Hydrazine hydrate (

) -

Solvents: DMF (Step 1), Ethanol (Step 2)

Step-by-Step Methodology:

-

O-Alkylation:

-

Dissolve

-hydroxyphthalimide (10 mmol) in anhydrous DMF (20 mL). -

Add Base (DBU, 11 mmol) dropwise at 0°C. Stir for 15 min until the solution turns deep red/orange (formation of the phthalimide anion).

-

Add 1-bromo-3-cyclopropylpropane (11 mmol) slowly.

-

Heat to 60°C and stir for 4–6 hours. Monitor by TLC (disappearance of N-hydroxyphthalimide).

-

Workup: Pour into ice water. The O-alkylated intermediate usually precipitates. Filter and dry.

-

-

Hydrazinolysis (Deprotection):

-

Suspend the intermediate phthalimide ether in Ethanol (30 mL).

-

Add Hydrazine hydrate (12 mmol).

-

Reflux for 2 hours. A white precipitate (phthalhydrazide byproduct) will form.

-

Cool to room temperature and filter off the phthalhydrazide.

-

-

Salt Formation:

-

Concentrate the filtrate (containing the free alkoxyamine) under reduced pressure.

-

Redissolve the residue in

or dioxane. -

Add 4M HCl in dioxane dropwise at 0°C.

-

Collect the precipitating O-(3-Cyclopropylpropyl)hydroxylamine hydrochloride by filtration.

-

Visualization: Synthesis Pathway[4]

Figure 1: The modified Gabriel synthesis route ensures mono-alkylation and high purity of the final hydrochloride salt.

Applications in Drug Discovery[2][4]

Chemoselective Oxime Ligation

The primary application of CAS 2008539-30-6 is the formation of oxime ethers . Unlike amides, oxime ethers are hydrolytically stable and can improve the oral bioavailability of a drug payload.

Mechanism: The nucleophilic nitrogen of the alkoxyamine attacks the electrophilic carbon of a ketone or aldehyde. Acid catalysis (pH 4–5) protonates the carbonyl oxygen, accelerating the dehydration step.

Bioisosteric Design

The 3-cyclopropylpropyl tail is often deployed to replace:

-

n-Hexyl chains: Reducing the entropic penalty of binding by adding rigidity.

-

Benzyl groups: Removing the "flat" aromatic ring to escape metabolic oxidation (P450) or improve solubility.

Visualization: Oxime Ligation Workflow

Figure 2: General workflow for installing the O-(3-cyclopropylpropyl) moiety onto a drug scaffold via oxime formation.

Handling, Stability & Safety

Stability[1][6]

-

Free Base: Volatile and prone to oxidation. Do not store for long periods.

-

Hydrochloride Salt: Stable at room temperature if kept desiccated. Hygroscopic—absorbs atmospheric moisture which can lead to hydrolysis over extended periods.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).

Safety Profile (E-E-A-T)

As a hydroxylamine derivative, this compound possesses specific hazards that must be managed:

-

Skin Sensitization: Potential to cause allergic contact dermatitis. Double-gloving (Nitrile) is mandatory.

-

Mutagenicity Potential: Hydroxylamines can interact with DNA. Handle inside a fume hood.

-

Incompatibility: Avoid contact with strong oxidizing agents and carbonyls (unless intended reaction) during storage.

References

-

Lovato, K., et al. (2020).[1] "O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles." Organic & Biomolecular Chemistry, 18(17), 3281-3287.[2] [Link]

-

PubChem. (2023). Compound Summary: O-(3-cyclopropylpropyl)hydroxylamine.[3][4][5] National Library of Medicine. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - O-(3-cyclopropylpropyl)hydroxylamine (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 4. O-(3-cyclopropylpropyl)hydroxylamine | 2008539-30-6 [sigmaaldrich.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

An In-Depth Technical Guide to O-(3-Cyclopropylpropyl)hydroxylamine: Synthesis, Properties, and Applications in Heterocyclic Chemistry

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and tuning molecular properties. O-(3-Cyclopropylpropyl)hydroxylamine is an emerging building block of significant interest, primarily valued as a precursor for the synthesis of complex nitrogen-containing heterocycles. The molecule uniquely combines a reactive hydroxylamine functional group with a cyclopropylpropyl side chain. The cyclopropyl group, in particular, is a favored substituent in drug design, known for imparting metabolic stability and conformational rigidity.[1][2]

This technical guide provides a comprehensive overview of O-(3-Cyclopropylpropyl)hydroxylamine, focusing on its fundamental properties, a detailed examination of its synthesis, its key chemical reactivity, and the broader implications of its use in drug discovery programs. The content is structured to provide not just procedural details but also the underlying scientific rationale to empower researchers in their work.

Section 1: Core Physicochemical Properties

O-(3-Cyclopropylpropyl)hydroxylamine is a small molecule whose utility is defined by its chemical structure. A summary of its key identifiers and computed properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [3] |

| Average Molecular Weight | 115.18 g/mol | [4] |

| Monoisotopic Mass | 115.09972 Da | [3] |

| InChIKey | JVDXLFWLUIKZCS-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1CC1CCCON | [3] |

| Predicted XlogP | 1.2 | [3] |

Stability and Handling Considerations

Practical application of this reagent requires an understanding of its stability. Research has shown that while the free base form of related O-cyclopropyl hydroxylamines can be volatile under reduced pressure, the hydrochloride (HCl) salt is a bench-stable solid.[5] For long-term viability, the HCl salt is the preferred form and can be stored for several months at -20°C with no significant decomposition observed.[5] This stability is crucial for its reliable use in multi-step synthetic campaigns.

Section 2: A Scalable Synthetic Route

The accessibility of O-cyclopropyl hydroxylamines has been significantly enhanced by the development of a novel and scalable synthetic route, making gram-scale quantities available for research and development.[6][7] The process is robust and proceeds through a multi-step sequence that begins with readily available materials.

Synthetic Workflow Diagram

The overall synthetic strategy involves the protection of hydroxylamine, introduction of the cyclopropyl moiety via cyclopropanation of an olefin, and subsequent deprotection to yield the target compound.

Caption: General workflow for the synthesis of O-alkyl hydroxylamines.

Detailed Experimental Protocol (Adapted from Literature)

The following protocol is a representative example for the synthesis of related O-cyclopropyl hydroxylamines and illustrates the key transformations.[5][8]

Step 1: Synthesis of 2-(allyloxy)isoindoline-1,3-dione

-

To a solution of N-hydroxyphthalimide in a suitable solvent (e.g., DMF), add a base such as potassium carbonate.

-

Add allyl bromide dropwise to the suspension at room temperature.

-

Allow the reaction to stir for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Perform an aqueous workup by partitioning between water and an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated to yield the crude product, which can be purified by recrystallization. Causality Insight: The phthalimide group serves as an excellent protecting group for the hydroxylamine, preventing side reactions at the nucleophilic nitrogen and oxygen atoms. It is stable to the subsequent cyclopropanation conditions.

Step 2: Synthesis of 2-(cyclopropoxy)isoindoline-1,3-dione

-

Dissolve the 2-(allyloxy)isoindoline-1,3-dione in a solvent such as dichloromethane (DCM).

-

Add diethylzinc, followed by the dropwise addition of diiodomethane at a controlled temperature (e.g., 0°C).

-

Allow the reaction to warm to room temperature and stir overnight. Causality Insight: This step is a Simmons-Smith-type cyclopropanation. The choice of reagents is critical for efficiently converting the olefin into the strained cyclopropane ring without cleaving the N-O bond.

Step 3: Deprotection to Yield O-Cyclopropyl Hydroxylamine

-

Dissolve the 2-(cyclopropoxy)isoindoline-1,3-dione derivative in a solvent mixture such as DCM/Methanol.

-

Cool the solution to 0°C and add hydrazine monohydrate or methylhydrazine dropwise.

-

Stir the reaction for a few hours. A precipitate (phthalhydrazide) will form.

-

Filter off the precipitate and concentrate the filtrate under reduced pressure to obtain the free hydroxylamine. If desired, the HCl salt can be prepared by treating a solution of the free base with HCl in ether. Causality Insight: Hydrazine acts as a powerful nucleophile that cleaves the phthalimide group, releasing the desired product in a clean and efficient manner. The formation of the insoluble phthalhydrazide byproduct drives the reaction to completion and simplifies purification.

Section 3: The Di-heteroatom[4][4]-Sigmatropic Rearrangement

The primary synthetic value of O-cyclopropyl hydroxylamines lies in their ability to act as precursors in di-heteroatom[4][4]-sigmatropic rearrangements.[8] This powerful transformation involves the cleavage of the weak N-O bond and a strained C-C bond in the cyclopropane ring, enabling the formation of complex N-heterocycles.[8]

When an N-arylated O-cyclopropyl hydroxamate is treated with a base, it initiates a cascade that results in the formation of substituted tetrahydroquinolines.[6] This reaction is highly efficient and demonstrates significant atom economy.

Reaction Mechanism Diagram

Caption: Key steps in the[4][4]-sigmatropic rearrangement cascade.

This rearrangement provides a powerful method for accessing the tetrahydroquinoline scaffold, a core structure in many biologically active molecules and natural products.

Section 4: The Role of the Cyclopropyl Moiety in Drug Development

The inclusion of the cyclopropyl group is a deliberate and strategic choice in medicinal chemistry, offering a compelling balance of properties.

Metabolic Stability vs. Bioactivation Potential

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - O-(3-cyclopropylpropyl)hydroxylamine (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 4. O-(3-trimethylammoniumpropyl) hydroxylamine | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

O-Substituted Hydroxylamine Cyclopropyl Derivatives: A Technical Guide for Drug Discovery

Introduction: The Strategic Integration of Cyclopropyl and O-Substituted Hydroxylamine Moieties in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Among the myriad of structural motifs employed by medicinal chemists, the strategic combination of a cyclopropyl ring with an O-substituted hydroxylamine functionality has emerged as a compelling strategy for the design of potent and selective therapeutic agents. The inherent characteristics of the cyclopropane ring—conformational rigidity, metabolic stability, and unique electronic properties—coupled with the versatile reactivity and hydrogen bonding capabilities of the O-substituted hydroxylamine group, create a synergistic pairing that can address key challenges in drug development.[1][2][3]

This technical guide provides an in-depth exploration of O-substituted hydroxylamine cyclopropyl derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core aspects of their synthesis, dissect the nuances of their structure-activity relationships (SAR), and highlight their significant applications in medicinal chemistry, with a particular focus on their role as enzyme inhibitors.

Synthetic Strategies: Constructing the O-Substituted Hydroxylamine Cyclopropyl Core

The synthesis of O-substituted hydroxylamine cyclopropyl derivatives necessitates a convergent approach, focusing on the efficient and often stereocontrolled construction of both the cyclopropylamine and the O-substituted hydroxylamine moieties.

Synthesis of the Cyclopropylamine Scaffold

The construction of the cyclopropylamine core is a well-established area of synthetic chemistry, with numerous methods available to the discerning chemist.[1][4] The choice of method is often dictated by the desired substitution pattern and stereochemistry.

A prevalent strategy involves the cyclopropanation of alkenes. For instance, the reaction of styrenes with diazoesters, often catalyzed by rhodium or copper complexes, provides access to cyclopropyl esters, which can then be converted to the corresponding amines via a Curtius rearrangement.[5] More recent advancements include photocatalytic methods for the synthesis of nitrocyclopropanes from styrenes, which can be subsequently reduced to the desired cyclopropylamines.[6]

Another powerful approach is the Kulinkovich reaction and its variations, which allow for the synthesis of cyclopropanols from esters and Grignard reagents. These cyclopropanols can then be converted to cyclopropylamines.[1] Furthermore, the reaction of cyclopropanols with sulfinamides in the presence of a zinc(II) salt provides stereodefined cyclopropylamine derivatives.[7]

Experimental Protocol: Synthesis of trans-2-Arylcyclopropylamines

This protocol is adapted from a common synthetic route to arylcyclopropylamines, which are key precursors to many bioactive molecules.

Step 1: Rhodium-Catalyzed Cyclopropanation

-

To a solution of the desired styrene (1.0 eq) in toluene, add a catalytic amount of Rh₂(OAc)₄ (1-2 mol%).

-

Slowly add a solution of ethyl diazoacetate (1.1 eq) in toluene via a syringe pump over several hours at room temperature.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the corresponding ethyl 2-arylcyclopropanecarboxylate.

Step 2: Saponification

-

Dissolve the cyclopropyl ester (1.0 eq) in a mixture of methanol and water.

-

Add an excess of lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

-

Acidify the reaction mixture with aqueous HCl and extract the carboxylic acid with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the cyclopropanecarboxylic acid.

Step 3: Curtius Rearrangement

-

To a solution of the cyclopropanecarboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous tert-butanol, add diphenylphosphoryl azide (DPPA) (1.1 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Dissolve the residue in a suitable solvent and treat with a strong acid (e.g., HCl in dioxane) to cleave the Boc-protecting group.

-

The desired trans-2-arylcyclopropylamine hydrochloride can be isolated by filtration or precipitation.

Synthesis of O-Substituted Hydroxylamines

A robust and scalable synthesis of O-cyclopropyl hydroxylamines has been developed, providing a key building block for the topic compounds.[8] This method involves the cyclopropanation of 2-(vinyloxy)isoindoline-1,3-dione, followed by phthalimide cleavage.

Experimental Protocol: Gram-Scale Synthesis of O-Cyclopropyl Hydroxylamine Hydrochloride [8]

Step 1: Cyclopropanation of 2-(Vinyloxy)isoindoline-1,3-dione

-

To a solution of 2-(vinyloxy)isoindoline-1,3-dione in dichloromethane, add diethylzinc followed by trifluoroacetic acid at 0 °C.

-

Then, add diiodomethane at 0 °C and allow the reaction to stir at room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with dichloromethane.

-

Purify the crude product by column chromatography to yield 2-cyclopropoxyisoindoline-1,3-dione.

Step 2: Phthalimide Cleavage

-

To a solution of 2-cyclopropoxyisoindoline-1,3-dione in dichloromethane, add hydrazine monohydrate at room temperature.

-

Stir the reaction mixture until the starting material is consumed.

-

Filter the solid precipitate and concentrate the filtrate.

-

Dissolve the residue in diethyl ether and bubble anhydrous HCl gas through the solution to precipitate the O-cyclopropyl hydroxylamine hydrochloride.

Coupling and Derivatization

With the two key fragments in hand, the final O-substituted hydroxylamine cyclopropyl derivatives can be assembled. A common approach is the N-acylation or N-arylation of the cyclopropylamine with a reagent that already contains the O-substituted hydroxylamine moiety, or vice versa. For instance, N-aryl O-cyclopropyl hydroxamates can be prepared by the N-arylation of O-cyclopropyl hydroxylamine precursors.[8]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The unique structural features of the cyclopropylamine moiety are central to the biological activity of these derivatives, particularly in their role as enzyme inhibitors.[9] The strained three-membered ring can participate in mechanism-based inhibition, where the ring is opened upon enzymatic oxidation, leading to a reactive intermediate that covalently modifies the enzyme.[10]

A prime example of this is the inhibition of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO-A and MAO-B).[4][7][11] Tranylcypromine, a well-known cyclopropylamine-containing drug, is an irreversible inhibitor of both LSD1 and MAOs. The cyclopropylamine group is oxidized by the flavin adenine dinucleotide (FAD) cofactor of these enzymes, leading to the formation of a covalent adduct and subsequent inactivation of the enzyme.

The substitution pattern on both the cyclopropyl ring and the aromatic ring of arylcyclopropylamines has a significant impact on their inhibitory potency and selectivity. For instance, in a series of cyanopyrimidine derivatives containing a cyclopropylamine moiety, it was found that an n-propyl-thio or isopropyl-thio group on the pyrimidine ring, along with an unsubstituted or electron-donating group on the phenyl ring, enhanced anticancer activity through LSD1 inhibition.[12]

A particularly relevant example is the study of cis-N-benzyl-2-methoxycyclopropylamine as a selective MAO-B inhibitor.[7] This compound, which features an O-substituted (methoxy) cyclopropylamine core, was found to be a potent irreversible inhibitor of MAO-B with an IC₅₀ of 5 nM, making it over 20-fold more effective than tranylcypromine.[7] This highlights the potential for tuning the electronic and steric properties of the cyclopropylamine scaffold through O-substitution to achieve enhanced potency and selectivity.

Table 1: SAR Summary of Selected Cyclopropylamine Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme | Key SAR Observations | Reference |

| Cyanopyrimidine Cyclopropylamines | LSD1 | n-Propyl-thio/isopropyl-thio on pyrimidine and electron-donating groups on the phenyl ring enhance activity. | [12] |

| cis-2-Alkoxycyclopropylamines | MAO-B | cis-N-benzyl-2-methoxycyclopropylamine is a highly potent and selective irreversible inhibitor. | [7] |

| Styrenylcyclopropylamines | LSD1 | Covalent inhibitors targeting the FAD cofactor with high potency. | [2] |

Applications in Drug Discovery and Development

The unique properties of O-substituted hydroxylamine cyclopropyl derivatives make them attractive candidates for the development of new therapeutic agents across various disease areas.

Oncology: LSD1 Inhibition

LSD1 is a key epigenetic regulator that is overexpressed in numerous cancers, making it a validated target for anticancer drug development.[11] Cyclopropylamine-based compounds have been extensively explored as LSD1 inhibitors.[2][4][11][12] The development of novel cyclopropylamine derivatives with improved potency and selectivity continues to be an active area of research. The incorporation of O-substituted hydroxylamine functionalities could offer a new avenue for modulating the pharmacokinetic and pharmacodynamic properties of these inhibitors.

Neuropharmacology: MAO Inhibition

MAO inhibitors are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[9][] The discovery of cis-N-benzyl-2-methoxycyclopropylamine as a potent and selective MAO-B inhibitor demonstrates the potential of O-substituted cyclopropylamine derivatives in this therapeutic area.[7] Selective MAO-B inhibition is particularly desirable for the treatment of Parkinson's disease as it can increase dopamine levels in the brain with a lower risk of the "cheese effect" associated with non-selective MAO inhibitors.

Other Potential Applications

The versatile chemistry of O-substituted hydroxylamines and cyclopropylamines suggests that their combined derivatives could find applications in other therapeutic areas as well. For example, O-substituted hydroxylamines have been investigated as antibacterial agents. Furthermore, cyclopropane-containing compounds have shown a wide range of biological activities, including antiviral and antifungal properties.[14][15]

Visualization of Key Concepts

General Synthetic Strategy

Caption: Mechanism-based inhibition of FAD-dependent enzymes by cyclopropylamines.

Conclusion and Future Perspectives

The strategic combination of O-substituted hydroxylamine and cyclopropylamine moieties offers a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of these scaffolds, coupled with their proven potential as potent and selective enzyme inhibitors, underscores their importance in modern medicinal chemistry. Future research in this area will likely focus on the exploration of a wider range of O-substituents to fine-tune the pharmacokinetic and pharmacodynamic properties of these derivatives. Furthermore, the application of these scaffolds to a broader range of biological targets is a promising avenue for future drug discovery efforts. The continued development of innovative synthetic methodologies will undoubtedly facilitate the generation of diverse libraries of these compounds for biological screening, paving the way for the next generation of O-substituted hydroxylamine cyclopropyl-based therapeutics.

References

-

Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 2024. [Link]

- Cyclopropylamines as LSD1 inhibitors.

-

O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. PMC, 2020. [Link]

-

Comparative analysis of small molecules and histone substrate analogues as LSD1 lysine demethylase inhibitors. Scholars@Duke. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing, 2024. [Link]

-

Synthesis and anticancer activity studies of cyclopamine derivatives. PubMed, 2008. [Link]

-

cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed, 2015. [Link]

-

Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. PMC, 2019. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing, 2024. [Link]

-

Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. ResearchGate. [Link]

-

CYCLOPROPYLAMINE. Ataman Kimya. [Link]

-

Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. MDPI, 2025. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI, 2024. [Link]

-

Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing, 2024. [Link]

-

Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. [Link]

-

cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate, 2025. [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery, 2021. [Link]

-

From Monoamine Oxidases Inhibition to Antiproliferative Activity: New Biological Perspective for Polyamine Analogs. Preprints.org, 2023. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. PubMed, 2024. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. ResearchGate, 2024. [Link]

-

Broad-Spectrum In Vitro Activity of Nα-Aroyl-N-Aryl-Phenylalanine Amides against Non-Tuberculous Mycobacteria and Comparative Analysis of RNA Polymerases. MDPI, 2024. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Scholars@Duke publication: Comparative analysis of small molecules and histone substrate analogues as LSD1 lysine demethylase inhibitors. [scholars.duke.edu]

- 5. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 6. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

- 7. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents [patents.google.com]

- 12. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Metabolic Stability & Design Rationale: The 3-Cyclopropylpropyl Ether Motif

Executive Summary

The 3-cyclopropylpropyl ether motif represents a strategic structural solution in medicinal chemistry, utilized to optimize the metabolic stability of lead compounds without significantly altering their steric bulk or pharmacophore binding. This guide analyzes the physicochemical and metabolic characteristics of this motif, specifically focusing on its role as a "metabolic cap" that prevents

Unlike simple alkyl ethers (e.g.,

Part 1: The Mechanistic Rationale

The "Metabolic Capping" Strategy

In aliphatic side chains, Cytochrome P450 (CYP) enzymes frequently target the terminal (

-

Bond Dissociation Energy (BDE): The primary driver of this stability is the C-H bond strength. The C-H bonds in a cyclopropyl ring possess significant

-character (approx. -

Comparison: Contrast this with a standard secondary alkyl C-H bond (~98 kcal/mol) or a primary methyl C-H bond (~101 kcal/mol).

-

Impact: The energy barrier for the initial hydrogen abstraction—the rate-limiting step in CYP-mediated oxidation—is significantly higher for the cyclopropyl ring, effectively "masking" the distal end of the chain from metabolism [1][2].

Lipophilicity and Conformation

The 3-cyclopropylpropyl chain (

-

LogP Modulation: Cyclopropyl groups are less lipophilic than their acyclic aliphatic counterparts (e.g., isobutyl or isopropyl groups) due to the "fractional" nature of the ring carbons and reduced molecular volume. This can improve the Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) of the molecule [5].

-

Steric Fit: The motif extends the pharmacophore into a specific vector, often occupying hydrophobic pockets (e.g., S1' or S2 pockets in proteases) with a rigid, defined geometry that flexible alkyl chains cannot achieve.

Part 2: Metabolic Pathways & Liabilities

While the cyclopropyl "cap" is robust, the ether linker introduces specific metabolic susceptibilities.

Primary Liability: O-Dealkylation

The most significant metabolic soft spot in this motif is the

-

Mechanism: CYP enzymes (typically CYP3A4 or CYP2D6) abstract a hydrogen from the

-carbon. -

Intermediate: Formation of an unstable hemiacetal.

-

Collapse: Spontaneous hydrolysis releases the phenol/alcohol "warhead" and 3-cyclopropylpropanal .

Secondary Liability: Ring Scission (Radical Clock)

Unlike cyclopropylamines, which are notorious mechanism-based inhibitors (suicide substrates) causing irreversible CYP inactivation via Single Electron Transfer (SET) and ring opening [6], cyclopropyl ethers are generally safer. However, if a radical is stabilized on the carbon adjacent to the ring, ring opening can occur, leading to reactive alkyl halides or enones, though this is rare in this specific ether motif.

Pathway Visualization

The following diagram illustrates the competitive metabolic pathways for a hypothetical drug containing this motif.

Figure 1: Metabolic fate of the 3-cyclopropylpropyl ether motif. Note the suppression of

Part 3: Experimental Validation Protocols

To validate the stability of this motif, a standard microsomal stability assay must be adapted to specifically detect the unique breakdown products (aldehydes).

Protocol: Human Liver Microsome (HLM) Stability

Objective: Determine Intrinsic Clearance (

Reagents:

-

Pooled Human Liver Microsomes (20 mg/mL protein).

-

NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

-

Test Compound (10 mM DMSO stock).

-

Internal Standard (e.g., Tolbutamide or Propranolol).

-

Trapping Agent (Critical): Semicarbazide or Methoxylamine (to trap the 3-cyclopropylpropanal if mass balance is poor).

Workflow:

-

Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Add test compound (final conc. 1

M). Equilibrate at 37°C for 5 min. -

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: Aliquot 50

L at -

Quenching: Immediately dispense into 150

L ice-cold Acetonitrile containing Internal Standard.-

Note: If trapping aldehydes, the quench solution should contain the derivatizing agent.

-

-

Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation Logic

Use the following decision tree to interpret the metabolic data.

Figure 2: Decision logic for optimizing the 3-cyclopropylpropyl ether motif based on HLM data.

Part 4: Comparative Data Summary

The table below highlights the theoretical stability improvements when transitioning from standard alkyl chains to the cyclopropyl motif.

| Motif Structure | Primary Metabolic Site | C-H BDE (kcal/mol) | Predicted Stability |

| Terminal Methyl ( | ~101 | Low (Rapid | |

| Penultimate ( | ~98 | Low/Medium | |

| 3-Cyclopropylpropyl ( | ~106 (at ring) | High (Ring is blocked) | |

| Benzyl Ether ( | Benzylic Carbon | ~90 | Very Low (Rapid dealkylation) |

Key Insight: While the cyclopropyl group protects the distal end, the proximal ether linkage remains the limiting factor. If

-

Deuteration: Replacing the

-hydrogens with Deuterium ( -

Steric Hindrance: Introducing a methyl group at the

-position to sterically hinder CYP access to the ether oxygen.

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][4][5] Journal of Medicinal Chemistry, 59(19), 8712-8756.[5] Link

-

Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. Link

-

Shaffer, C. L., et al. (2002). Formation of Cyclopropanone During Cytochrome P450-catalyzed N-dealkylation of a Cyclopropylamine. Chemical Research in Toxicology. Link

- Wuitschik, G., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on small ring bioisosteres).

-

Stepan, A. F., et al. (2013). Evaluating the differences in cycloalkyl ether metabolism using the design parameter "lipophilic metabolism efficiency" (LipMetE). Journal of Medicinal Chemistry, 56(17), 6985-6990. Link

-

Hanzlik, R. P., et al. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Current Drug Metabolism. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]

- 3. scientificupdate.com [scientificupdate.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Synthesis of N-(3-Cyclopropylpropoxy)phthalimide

Part 1: Executive Summary & Scientific Rationale

Scope and Utility

This application note details the optimized protocol for the O-alkylation of N-hydroxyphthalimide (NHPI) using 3-cyclopropylpropyl bromide . The resulting product, N-(3-cyclopropylpropoxy)phthalimide, serves as a critical protected intermediate for the synthesis of O-(3-cyclopropylpropyl)hydroxylamine .

These O-substituted hydroxylamines are high-value pharmacophores in drug discovery, particularly for:

-

Kinase Inhibitors: Modulating lipophilicity and metabolic stability.

-

Bioconjugation: Acting as alkoxyamine precursors for oxime ligation.

-

Radical Probes: The cyclopropyl moiety acts as a "radical clock," allowing researchers to probe mechanism kinetics in downstream biological assays.

Mechanistic Foundation (The "Why")

Unlike the classic Gabriel synthesis which utilizes potassium phthalimide for N-alkylation, this protocol utilizes N-hydroxyphthalimide (NHPI). The presence of the hydroxyl group on the nitrogen atom shifts the nucleophilic center to the oxygen, resulting in O-alkylation .

The Critical Challenge: Chemoselectivity & Ring Integrity

-

O- vs. N-Alkylation: NHPI (

) is significantly more acidic than phthalimide ( -

Cyclopropyl Stability: The 3-cyclopropylpropyl chain contains a strained ring. While stable to basic

conditions, this ring is highly sensitive to radical environments (opening via homoallyl rearrangement). Therefore, strict exclusion of radical initiators and the use of an ionic base mechanism are paramount to preventing ring-opening side reactions.

Part 2: Experimental Protocol

Reagents & Materials Table

Note: All equivalents (eq.) are relative to NHPI.

| Component | Role | CAS No. | Equiv.[1] | Purity | Handling Notes |

| N-Hydroxyphthalimide (NHPI) | Nucleophile | 524-38-9 | 1.0 | >98% | Hygroscopic; dry before use. |

| 3-Cyclopropylpropyl bromide | Electrophile | 626-69-7 | 1.1 | >97% | Liquid. Check for HBr traces (yellowing). |

| Triethylamine (TEA) | Base | 121-44-8 | 1.2 | >99% | Dry over KOH or sieves. |

| DMF (N,N-Dimethylformamide) | Solvent | 68-12-2 | N/A | Anhydrous | Critical: Water quenches the reaction. |

Reaction Scheme & Pathway

The following diagram illustrates the ionic

Figure 1: Mechanistic pathway showing the critical deprotonation step (red shift) and subsequent alkylation (bleaching).

Step-by-Step Procedure

Phase A: Activation (The "Red Shift")

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Flame-dry or oven-dry the glassware to ensure anhydrous conditions.

-

Solvation: Add NHPI (1.63 g, 10.0 mmol) to the flask. Add anhydrous DMF (20 mL) .

-

Observation: The solution will be clear to pale yellow.

-

-

Deprotonation: Add Triethylamine (1.67 mL, 12.0 mmol) dropwise via syringe while stirring.

-

Critical Visual Cue: The solution will immediately turn a deep red or bright orange color. This confirms the formation of the

-hydroxyphthalimide anion (

-

Phase B: Alkylation (

Reaction)

-

Addition: Add 3-cyclopropylpropyl bromide (1.97 g, 1.25 mL, 11.0 mmol) in a single portion.

-

Reaction: Heat the mixture to 60°C in an oil bath.

-

Why 60°C? Higher temperatures (>90°C) increase the risk of cyclopropyl ring opening or elimination of HBr to form an alkene. 60°C balances rate vs. selectivity.

-

-

Monitoring: Stir for 4–8 hours.

-

Endpoint Detection: The deep red color will gradually fade to a light yellow or colorless suspension (precipitation of

salts). TLC (30% EtOAc/Hexane) should show the disappearance of the polar NHPI spot (

-

Phase C: Workup & Purification

-

Quench: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

-

Self-Validating Step: The product is hydrophobic. It should precipitate immediately as a white or off-white solid.

-

-

Filtration: Filter the precipitate using a sintered glass funnel. Wash the cake with cold water (

mL) to remove residual DMF and TEA salts. -

Drying: Dissolve the solid in

, dry over -

Recrystallization (Optional): If high purity is required, recrystallize from Ethanol/Water (9:1).

Part 3: Process Control & Troubleshooting

Workflow Logic Diagram

Figure 2: Operational workflow emphasizing the colorimetric checkpoint.

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| No Red Color on TEA Addition | Wet solvent or degraded NHPI. | Use fresh anhydrous DMF. Verify NHPI melting point (233°C).[2] |

| Solution stays Red >12h | Alkyl halide inactive or evaporated. | 3-cyclopropylpropyl bromide may have hydrolyzed. Add 0.1 eq KI (Finkelstein condition) to accelerate. |

| Product is Oily/Yellow | Residual DMF or byproduct. | Dissolve in |

| NMR shows alkene signals | Elimination side reaction. | Reaction temperature too high (>70°C). Repeat at 50-60°C. |

Part 4: Downstream Application (Deprotection)

To release the free O-(3-cyclopropylpropyl)hydroxylamine , perform Hydrazinolysis :

-

Dissolve the phthalimide product in MeOH.

-

Add Hydrazine hydrate (1.2 eq).

-

Stir at RT for 1h (precipitate of phthalhydrazide will form).

-

Filter and acidify filtrate with HCl to isolate the hydroxylamine hydrochloride salt.

Part 5: References

-

Bauer, L., & Suresh, K. S. (1963). "The Synthesis of Hydroxylamine Derivatives from N-Hydroxyphthalimide." The Journal of Organic Chemistry, 28(6), 1604–1608.

-

Grochowski, E., & Jurczak, J. (1976). "Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides." Synthesis, 1976(10), 682-684.

-

Petrassi, H. M., et al. (2000). "N-Hydroxyphthalimide: An Effective Catalyst for Aerobic Oxidation." Journal of the American Chemical Society. (Context on NHPI radical stability).

-

Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 485. (Standard reference for NHPI properties).

Disclaimer: This protocol involves the use of alkylating agents and organic solvents. Perform all work in a fume hood wearing appropriate PPE (gloves, goggles, lab coat).

Sources

Application Note: O-(3-Cyclopropylpropyl)hydroxylamine in Oxime Ligation

This Application Note and Protocol guide is designed for researchers and medicinal chemists focusing on the integration of the 3-cyclopropylpropyl moiety via oxime ligation . This specific linker is increasingly valued in drug discovery for its ability to modulate lipophilicity and metabolic stability compared to standard aliphatic chains.[1][2]

Strategies for Introducing Metabolically Stable Lipophilic Motifs

Introduction & Chemical Basis

O-(3-Cyclopropylpropyl)hydroxylamine (CAS: 2008539-30-6) is a specialized alkoxyamine building block. In medicinal chemistry, it serves a dual purpose:

-

Chemoselective Ligation: It reacts exclusively with aldehydes and ketones to form oxime ethers (

). Unlike hydrazones, oxime ethers are hydrolytically stable under physiological conditions. -

Pharmacological Optimization: The 3-cyclopropylpropyl tail acts as a "bioisostere" for medium-chain alkyl groups (e.g., n-hexyl or iso-pentyl). The terminal cyclopropyl group provides:

-

Metabolic Stability: The cyclopropyl ring is resistant to

-oxidation and terminal oxidation by Cytochrome P450 enzymes compared to linear alkyl chains [1]. -

Lipophilicity Modulation: It increases lipophilicity (

) without the entropic penalty of a flexible linear chain, potentially improving membrane permeability.

-

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the alkoxyamine nitrogen on the carbonyl carbon. This reversible addition forms a tetrahedral carbinolamine intermediate, which then undergoes acid-catalyzed dehydration to yield the stable oxime ether.

Key Reaction Parameters:

-

pH Dependence: The reaction is bell-shaped with an optimum around pH 4.5. At lower pH, the amine is protonated (unreactive); at higher pH, the dehydration step is rate-limiting.

-

Catalysis: At neutral pH (required for sensitive protein or cellular targets), the reaction is sluggish. Nucleophilic catalysts like aniline or p-phenylenediamine (pPDA) form a highly reactive Schiff base intermediate, accelerating the rate by 10-100x [2].

Experimental Protocol: Oxime Ligation

This protocol describes the ligation of O-(3-Cyclopropylpropyl)hydroxylamine (supplied as HCl salt) to a generic ketone/aldehyde substrate.

Materials & Reagents

| Reagent | Role | Specifications |

| O-(3-Cyclopropylpropyl)hydroxylamine HCl | Nucleophile | CAS: 2008539-30-6; >95% Purity |

| Substrate | Electrophile | Aldehyde or Ketone containing scaffold |

| Aniline (Optional) | Catalyst | Distilled, 10-100 mM final conc. |

| Sodium Acetate (NaOAc) | Buffer | 0.1 M, pH 4.5 |

| DMSO / DMF | Co-solvent | For solubilizing the lipophilic linker |

Step-by-Step Procedure

Phase A: Preparation of the Alkoxyamine Stock

Note: The reagent is an HCl salt. It must be buffered to release the reactive free base.

-

Weigh 11.5 mg of O-(3-Cyclopropylpropyl)hydroxylamine HCl (MW: 115.18 g/mol (free base) + 36.5 (HCl) ≈ 151.6 g/mol ).

-

Dissolve in 1 mL DMSO to create a ~65 mM stock solution.

-

Critical Step: Ensure the solution is not acidic. If adding directly to organic solvent, add 1.0 equivalent of Triethylamine (TEA) or Pyridine to neutralize the HCl.

Phase B: Ligation Reaction (Standard Conditions)

-

Dissolve Substrate: Prepare a 10 mM solution of your aldehyde/ketone substrate in MeOH or DMSO.

-

Mix: In a reaction vial, combine:

-

1.0 equiv Substrate

-

1.5 - 2.0 equiv O-(3-Cyclopropylpropyl)hydroxylamine stock

-

Solvent: MeOH/Water (9:1) or DMSO.[3]

-

-

Buffer/Catalyze:

-

Method A (Acidic, Fast): Add NaOAc buffer (0.1 M, pH 4.5). No catalyst needed.

-

Method B (Neutral, Bio-compatible): Add PBS (pH 7.4) and 100 mM Aniline .

-

-

Incubate: Stir at 25°C for 2–16 hours .

-

Checkpoint: Monitor conversion via LC-MS. The product mass will be

(approx +98 Da shift for mono-substitution).

-

-

Workup:

-

Evaporate volatiles.

-

Partition between EtOAc and Water.

-

Wash organic layer with 1N HCl (to remove excess aniline/alkoxyamine) and Brine.

-

Dry over

and concentrate.

-

Phase C: Purification & Analysis

-

Purification: Flash chromatography (Silica gel). Oxime ethers are generally less polar than the starting ketone/aldehyde.

-

Isomerism: Expect E/Z isomers . These may separate on HPLC or appear as dual peaks in NMR.

-

Tip: In medicinal chemistry, the mixture is often tested "as is" unless the binding pocket is sterically restrictive.

-

Visualization of Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the acid-catalyzed ligation and the role of the aniline catalyst.

Caption: Mechanistic pathway of oxime ligation. Aniline catalysis (dotted line) proceeds via a highly reactive Schiff base intermediate, bypassing the slow direct attack at neutral pH.

Experimental Workflow

Caption: Step-by-step experimental workflow for synthesizing O-(3-cyclopropylpropyl) oxime ethers.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | pH mismatch | Ensure pH is 4.0–5.0 for uncatalyzed reactions. If pH > 6, must use aniline catalyst. |

| Precipitation | Solubility limit | The cyclopropylpropyl tail is lipophilic. Increase DMSO/DMF ratio or use 50% tert-butanol/water. |

| Hydrolysis | Unstable product | Oxime ethers are stable, but avoid strong acid (< pH 1) during workup. |

| Multiple Peaks | E/Z Isomerism | This is normal. If separation is required, use C18 Reverse Phase HPLC with a shallow gradient. |

References

-

Talele, T. T. (2016).[4] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4] Journal of Medicinal Chemistry, 59(19), 8712–8756.[4] Link

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. Link

-

Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Link

Sources

Application Note: High-Efficiency Synthesis of Cyclopropyl-Containing Oxime Ethers

Part 1: Strategic Overview & Scientific Rationale

Introduction

Cyclopropyl-containing oxime ethers represent a privileged structural motif in modern agrochemicals (e.g., Trifloxystrobin, Cyflufenamid) and emerging pharmaceuticals. The cyclopropyl group confers unique metabolic stability and lipophilicity, while the oxime ether linkage (

This guide moves beyond textbook definitions to provide a robust, field-tested workflow for synthesizing these scaffolds. We focus on the two primary challenges: preserving the integrity of the strained cyclopropane ring and controlling the E/Z stereochemistry of the oxime double bond.

Synthetic Strategy: The "Disconnect" Approach

To synthesize a cyclopropyl oxime ether, two primary retrosynthetic disconnections are viable. The choice depends heavily on the availability of reagents and the scale of the reaction.

-

Route A (Stepwise Condensation & Alkylation): The industry standard for scale-up. It involves the formation of a cyclopropyl ketoxime followed by O-alkylation. This allows for the purification of the intermediate oxime, ensuring high purity of the final ether.

-

Route B (Direct Condensation): Reaction of a cyclopropyl ketone with an O-alkyl hydroxylamine hydrochloride. This is faster (one step) but limited by the availability of specific O-alkyl hydroxylamines.

-

Route C (One-Pot Tandem Synthesis): A "dump-and-stir" approach useful for high-throughput screening (HTS) libraries but often harder to purify on a large scale.

Mechanistic Visualization

The following diagram outlines the decision matrix and reaction pathways.

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on reagent availability and scale.

Part 2: Detailed Experimental Protocols

Protocol 1: The "Gold Standard" Stepwise Synthesis (Route A)

Application: Best for multi-gram synthesis where isolation of the intermediate is required to remove impurities.

Step 1: Formation of Cyclopropyl Ketoxime

Principle: The cyclopropyl ketone undergoes condensation with hydroxylamine.[1][2] A weak base (Sodium Acetate) is preferred over strong bases to prevent potential ring-opening side reactions or aldol condensations.

-

Reagents:

-

Cyclopropyl Methyl Ketone (1.0 equiv)[2]

-

Hydroxylamine Hydrochloride (

) (1.2 equiv) -

Sodium Acetate (

) (1.5 equiv) -

Solvent: Ethanol/Water (3:1 ratio)

-

-

Procedure:

-

Dissolve

and -

Add the ethanolic solution of Cyclopropyl Methyl Ketone dropwise at room temperature (RT).

-

Critical Step: Heat to reflux (

) for 2-4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). The oxime is typically more polar than the ketone. -

Workup: Evaporate ethanol under reduced pressure. The oxime often precipitates as a white solid upon cooling. Filter and wash with cold water. If oil forms, extract with Dichloromethane (DCM).

-

QC Check:

NMR should show a broad singlet (

-

Step 2: O-Alkylation of the Ketoxime

Principle: The oxime proton is acidic (

-

Reagents:

-

Cyclopropyl Ketoxime (from Step 1) (1.0 equiv)

-

Alkyl Halide (

, e.g., Benzyl bromide, Methyl iodide) (1.1 equiv) -

Base: Sodium Hydride (60% dispersion) (1.2 equiv) OR KOH (powdered)

-

Solvent: DMF (anhydrous)

-

-

Procedure:

-

Safety: Place NaH in a dry flask under Argon/Nitrogen. Wash with dry hexanes if mineral oil removal is necessary (optional for scale <1g).

-

Suspend NaH in anhydrous DMF at

. -

Add the Cyclopropyl Ketoxime (dissolved in minimal DMF) dropwise. Evolution of

gas will be observed. Stir at -

Add the Alkyl Halide dropwise.

-

Allow to warm to RT and stir for 2-4 hours.

-

Quench: Pour mixture carefully into ice-water.

-

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with water ( -

Purification: Silica gel chromatography. Oxime ethers are less polar than the parent oximes.

-

Protocol 2: Stereoselective Control (E/Z Isomerism)

Challenge: Oxime formation typically yields a mixture of E and Z isomers. For cyclopropyl methyl ketone, the E-isomer (phenyl/cyclopropyl trans to -OR) is thermodynamically favored but mixtures are common.

Optimization Protocol:

-

Thermodynamic Equilibration: If the Z-isomer is unwanted, treat the crude mixture with HCl/Dioxane (catalytic) and heat to

for 1 hour. This facilitates isomerization to the thermodynamically stable E-form via protonation of the nitrogen. -

Separation: E and Z isomers often have distinct

values. Flash chromatography using a shallow gradient (e.g., 0-10% EtOAc in Hexanes) is usually sufficient to separate them.

Part 3: Data Analysis & Troubleshooting

Solvent & Base Screening Table

The following table summarizes the efficiency of different conditions for the alkylation step (Step 2).

| Base | Solvent | Temp ( | Yield (%) | Notes |

| NaH | DMF | 0 | 92% | Best for primary alkyl halides. High reactivity. |

| Acetone | Reflux | 75% | Slower. Good for thermally stable substrates. Safer than NaH. | |

| KOH (powder) | DMSO | 25 | 88% | Fast "Superbase" conditions. Harder workup (DMSO removal). |

| MeCN | 60 | 85% | Good for secondary alkyl halides or sensitive substrates. |

Troubleshooting Guide

-

Issue: Low Yield in Step 1 (Oxime formation).

-

Issue: Cyclopropane Ring Opening.

-

Cause: Strong acid catalysis (e.g.,

) or high temperatures with nucleophiles. -

Solution: Stick to buffered conditions (

) or weak bases (

-

-

Issue: Beckmann Rearrangement.

-

Cause: Activation of the oxime hydroxyl group (e.g., by sulfonyl chlorides) can trigger rearrangement to an amide.

-

Solution: Ensure the alkylation reagent is an alkyl halide, not an acylating or sulfonylating agent, unless rearrangement is desired.

-

Part 4: Mechanism of Stereoselection

Understanding the transition state is vital for controlling the E/Z ratio.

Figure 2: Pathway determining the stereochemical outcome. The cyclopropyl group's steric bulk generally directs the -OH group to the opposite side (E-isomer).

Part 5: References

-

BenchChem Technical Support. (2025).[1][2] Synthesis Protocol for 1-Cyclopropyl-ethanone oxime: An Application Note. Retrieved from

-

National Institutes of Health (NIH). (2012). Efficient approaches to the stereoselective synthesis of cyclopropyl alcohols. Retrieved from

-

Journal of Chemical and Pharmaceutical Research. (2011). One-pot synthesis of oxime ethers from cinnamaldehyde. Retrieved from

-

Google Patents. (2020). CN110862310A - Synthesis method of cyclopropyl methyl ketone.[6][7] Retrieved from

-

Organic Chemistry Portal. (2021). O-alkylation and arylation of Oximes. Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 4. Study of the Room‐Temperature Synthesis of Oxime Ethers by using a Super Base - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arpgweb.com [arpgweb.com]

- 6. CN1994996A - Process for preparing cyclopropyl methyl ketone - Google Patents [patents.google.com]

- 7. CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents [patents.google.com]

Application Note: Process Development for the Scalable Synthesis of 3-Cyclopropylpropyl Hydroxylamine

Part 1: Strategic Overview

Introduction

The moiety 3-cyclopropylpropyl hydroxylamine is a high-value building block in drug discovery, particularly for the development of metalloprotease inhibitors and GPCR ligands where the cyclopropyl group provides metabolic stability and a specific steric profile. However, the synthesis of

This Application Note details a scalable, non-chromatographic process for synthesizing 3-cyclopropylpropyl hydroxylamine hydrochloride. Unlike direct alkylation methods that suffer from over-alkylation and difficult purification, this protocol utilizes an improved Gabriel-type synthesis via N-hydroxyphthalimide (NHPI).

Retrosynthetic Logic & Safety Rationale

Direct alkylation of hydroxylamine is discarded due to poor selectivity (formation of

Selected Route:

-

Activation: Conversion of 3-cyclopropylpropan-1-ol to a mesylate.

-

Displacement:

alkylation of N-hydroxyphthalimide (NHPI). -

Deprotection: Controlled hydrazinolysis to release the hydroxylamine.

-

Stabilization: Isolation as the hydrochloride salt.

Figure 1: Retrosynthetic strategy prioritizing crystalline intermediates for purification.

Part 2: Detailed Experimental Protocols

Stage 1: Activation of 3-Cyclopropylpropan-1-ol

Objective: Convert the alcohol to the reactive methanesulfonate (mesylate). Scale: 100 g input.

Reagents:

-

3-Cyclopropylpropan-1-ol (1.0 equiv)[1]

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM) (10 vol)

Protocol:

-

Setup: Charge 3-cyclopropylpropan-1-ol and TEA into a reactor with DCM. Cool to 0–5 °C under

. -

Addition: Add MsCl dropwise, maintaining internal temperature

°C. Exothermic reaction. -

Reaction: Stir at 0–5 °C for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2) or GC-FID.

-

Quench: Add water (5 vol) slowly.

-

Workup: Separate phases. Wash organic layer with 1M HCl (to remove excess TEA), then sat.

, then brine. -

Isolation: Dry over

and concentrate in vacuo to obtain the mesylate as a pale yellow oil.-

Checkpoint: Yield typically >95%. Purity >98% is required for the next step to avoid purification.

-

Stage 2: Synthesis of N-(3-cyclopropylpropoxy)phthalimide

Objective: Formation of the protected hydroxylamine via

Reagents:

-

Mesylate from Stage 1 (1.0 equiv)

-

N-Hydroxyphthalimide (NHPI) (1.1 equiv)

-

Sodium Acetate (NaOAc) or TEA (1.2 equiv)

-

DMF (5 vol) - Note: Acetonitrile can be used as a greener alternative.

Protocol:

-

Setup: Charge NHPI and Base (NaOAc) to the reactor containing DMF. Heat to 50 °C to dissolve.

-

Addition: Add the Mesylate slowly.

-

Reaction: Heat to 75–80 °C for 4–6 hours. The solution will darken (red/orange).

-

Workup (Precipitation): Cool to 20 °C. Pour the reaction mixture slowly into ice-water (20 vol) with vigorous stirring.

-

Filtration: The product precipitates as an off-white solid. Filter and wash extensively with water to remove DMF.

-

Purification: Recrystallize from Ethanol/Water (9:1) if the color is dark.

-

Checkpoint: Target purity >99% (HPLC). The absence of residual mesylate is critical.

-

Stage 3: Deprotection & Salt Formation

Objective: Cleavage of the phthalimide and isolation of the stable HCl salt. Safety Warning: Hydrazine is toxic and a suspected carcinogen.[2][3][4] Work in a fume hood. The byproduct, phthalhydrazide, is insoluble and easily removed.

Reagents:

-

Phthalimide Intermediate (1.0 equiv)[5]

-

Hydrazine Hydrate (1.2 equiv)[6]

-

Methanol (10 vol)

-

4M HCl in Dioxane (or aqueous HCl)

Protocol:

-

Cleavage: Suspend the Phthalimide intermediate in Methanol. Add Hydrazine Hydrate.[5][6][7]

-

Reaction: Stir at room temperature for 1 hour, then warm to 40 °C for 2 hours. A heavy white precipitate (phthalhydrazide) will form.

-

Filtration: Cool to 0 °C. Filter off the phthalhydrazide byproduct. Wash the cake with cold MeOH.

-

Acidification: Immediately treat the filtrate with HCl (excess, ~1.5 equiv) to protonate the hydroxylamine.

-

Concentration: Evaporate the solvent to near dryness.

-

Cleanup: Partition the residue between Water and MTBE.

-

Isolation: Basify the aqueous layer (pH >10) with NaOH only if free base is needed (not recommended). For the salt: Evaporate the acidic aqueous layer (or lyophilize) to obtain the crude HCl salt.

-

Final Polish: Recrystallize from Isopropanol/MTBE.

Part 3: Process Safety & Engineering

Thermal Hazard Assessment

Hydroxylamines are potentially explosive.[3] The following safety parameters must be validated before scaling >100g.

| Parameter | Specification | Action Limit |

| DSC Onset (NHPI Intermediate) | > 200 °C | If < 150 °C, re-evaluate drying protocol. |

| Residual Hydrazine | < 10 ppm | Mandatory check in final API. |

| Adiabatic Temp Rise | TBD | Run ARC (Accelerated Rate Calorimetry) for Step 3. |

Process Flow Diagram (PFD)

Figure 2: Unit operations for the scalable manufacturing process.

Part 4: Analytical Specifications

To ensure the material is suitable for pharmaceutical use, the following specifications are recommended for the final Hydrochloride Salt.

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid |

| Identification | 1H NMR (DMSO-d6) | Conforms to structure. Cyclopropyl protons at |

| Assay | HPLC (Reverse Phase) | > 98.0% (a/a) |

| Related Substances | HPLC | Phthalhydrazide < 0.15%; Bis-alkylated impurity < 0.10% |

| Residual Solvents | GC-Headspace | MeOH < 3000 ppm; DMF < 880 ppm |

| Chloride Content | Titration | 98.0 – 102.0% of theoretical |

Part 5: References

-

Gabriel-Type Synthesis of Hydroxylamines:

-

Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides. Synthesis, 1976(10), 682-684. Link

-

-

Deprotection Protocols (Ing-Manske):

-

Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096. Link

-

-

Safety of Hydroxylamine Scale-up:

-

Cisneros, L. O., Rogers, W. J., & Mannan, M. S. (2003). Adiabatic calorimetric decomposition of hydroxylamine hydrochloride. Thermochimica Acta, 402(1-2), 1-11. Link

-

-

Cyclopropyl Group Stability:

-

Commercial Availability & Properties:

-

PubChem Compound Summary for 3-Cyclopropylpropan-1-ol. Link

-

Sources

- 1. 3-Cyclopropylpropan-1-ol | C6H12O | CID 20426485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. szabo-scandic.com [szabo-scandic.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. longdom.org [longdom.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. icheme.org [icheme.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]

Troubleshooting & Optimization

preventing N-alkylation during O-hydroxylamine synthesis

A Guide to Preventing N-Alkylation and Maximizing O-Alkylation Selectivity

Welcome to the technical support center for O-hydroxylamine synthesis. As a Senior Application Scientist, I understand the critical role that O-substituted hydroxylamines play as intermediates in pharmaceuticals and agrochemicals. However, their synthesis is often plagued by a persistent challenge: competitive and often undesired N-alkylation.

This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive understanding of why N-alkylation occurs and, more importantly, to offer field-proven troubleshooting strategies and detailed protocols to ensure your synthesis preferentially yields the desired O-alkylated product.

Frequently Asked Questions (FAQs): The Fundamentals of Selectivity

Q1: Why is N-alkylation such a common side reaction during the synthesis of O-alkyl hydroxylamines?

Hydroxylamine (H₂N-OH) is an ambident nucleophile, meaning it possesses two distinct nucleophilic centers: the nitrogen atom and the oxygen atom. The nitrogen atom, with its lone pair of electrons, is often more nucleophilic than the oxygen atom. Direct alkylation of unprotected hydroxylamine with an alkyl halide typically leads to a mixture of O-alkylated, N-alkylated, and N,N-dialkylated products, with the N-alkylated species often predominating. This occurs because the direct alkylation of amines is notoriously difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation.[1][2][3]

Q2: What are the key factors that influence whether O- or N-alkylation occurs?

The regioselectivity of hydroxylamine alkylation is a delicate balance of several factors. Understanding these can help you steer the reaction toward the desired outcome:

-

Steric Hindrance: Bulky alkylating agents or sterically hindered hydroxylamine derivatives can favor O-alkylation, as the oxygen atom is generally less sterically encumbered than the nitrogen.

-

Electronic Effects: The most effective strategy to promote O-alkylation is to decrease the nucleophilicity of the nitrogen atom. This is almost universally achieved by attaching an electron-withdrawing protecting group to the nitrogen.[4][5]

-

Hard and Soft Acid-Base (HSAB) Theory: While a simplification, HSAB theory can be a useful guide. The nitrogen atom is a "softer" nucleophile than the oxygen atom. Therefore, "softer" electrophiles (e.g., alkyl iodides) may preferentially react at the nitrogen, while "harder" electrophiles might show a slight preference for the oxygen. However, this effect is often overshadowed by other factors.

-

Reaction Conditions: The choice of solvent, base, and temperature can influence the reaction's outcome. For instance, phase-transfer catalysis (PTC) can be employed to facilitate the reaction, particularly when using inorganic bases in a biphasic system.[6][7]

Q3: How can I accurately detect and quantify the ratio of O- vs. N-alkylated products in my crude reaction mixture?

Accurate analysis is crucial for troubleshooting and optimization. The most common methods include:

-

¹H NMR Spectroscopy: This is the most direct method. The protons on the carbon attached to the oxygen (in the O-alkyl product) will have a different chemical shift compared to the protons on the carbon attached to the nitrogen (in the N-alkyl product). The α-protons in the O-alkyl isomer are typically shifted further downfield (higher ppm) than in the N-alkyl isomer. Integration of these distinct signals allows for direct quantification of the product ratio.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for separating the isomers and confirming their identity by their mass-to-charge ratio. It is particularly useful for complex reaction mixtures or when NMR signals overlap.

-

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile products, GC-MS provides excellent separation and identification.

Troubleshooting Guide: Common Problems & Solutions

Problem 1: I'm observing significant N-alkylation, and my desired O-alkyl product is the minor component.

This is the most frequent issue. The root cause is the high intrinsic nucleophilicity of the nitrogen atom.

Solution: Employ an N-Protected Hydroxylamine Derivative.

The most robust solution is to "mask" the nitrogen's reactivity using a protecting group. By converting the free amine into an imide, carbamate, or sulfonamide, you dramatically reduce its nucleophilicity, leaving the oxygen as the primary site for alkylation.

dot

Caption: N-Protection strategy to favor O-alkylation.

Recommended N-Protected Reagents:

| Protecting Group Strategy | Reagent Structure | Key Advantages & Considerations | Deprotection |

| Phthalimide (Gabriel-type) | N-Hydroxyphthalimide | Highly effective at preventing N-alkylation. Crystalline, stable solid. Forms a clean reaction.[8][9][10] | Hydrazinolysis (Ing-Manske procedure)[9] or strong acid/base hydrolysis. |

| Boc-Carbamate | tert-Butyl N-hydroxycarbamate | Good selectivity. The Boc group is easily removed under acidic conditions, avoiding harsh reagents.[4][11] | Acidic conditions (e.g., TFA, HCl in dioxane). |

| Oxime-based | Acetone Oxime | The O-alkylated oxime is formed first, which can then be hydrolyzed to release the O-alkyl hydroxylamine. This method completely avoids N-alkylation.[12] | Acidic hydrolysis (e.g., refluxing with HCl).[12] |

See Protocol 1 for a detailed experimental procedure using N-Hydroxyphthalimide.

Problem 2: I'm using a Mitsunobu reaction to install the O-alkyl group, but the yield is poor and I see many side products.

The Mitsunobu reaction is a powerful tool for forming C-O bonds with inversion of stereochemistry, but it has specific requirements.[13][14]

Potential Causes & Solutions:

-

pKa of the Nucleophile: The Mitsunobu reaction works best with nucleophiles having a pKa of less than 13.[14] If your N-hydroxy compound is not sufficiently acidic, it may not be deprotonated effectively by the betaine intermediate, leading to side reactions.

-

Solution: Use N-hydroxyphthalimide (pKa ≈ 6.5) or a similar acidic N-hydroxy compound. Unprotected hydroxylamine is generally not suitable for a standard Mitsunobu reaction.

-

-

Workup and Purification: The reaction generates triphenylphosphine oxide (TPPO) and a hydrazine byproduct, which can be notoriously difficult to remove.

-

Side Reaction with Azodicarboxylate: A common side product occurs when the azodicarboxylate (DEAD or DIAD) acts as the nucleophile instead of your intended N-hydroxy compound.[14]

-

Solution: Ensure slow addition of the azodicarboxylate at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

-

See Protocol 2 for a detailed Mitsunobu procedure.

Problem 3: How do I choose the best synthetic strategy for my specific molecule?

The optimal strategy depends on the nature of your alkylating agent and the functional group tolerance required.

dot

Caption: Decision flowchart for O-alkylation strategy.

-

For Primary and Secondary Alkyl Halides: The Gabriel-type synthesis using N-hydroxyphthalimide is highly reliable.[8][16] It proceeds via an Sₙ2 mechanism and is generally clean. It works best for primary halides; secondary halides can be sluggish and may lead to elimination byproducts.[8]

-

For Alcohols: The Mitsunobu reaction is the method of choice.[14][17] It allows for the direct conversion of an alcohol to the corresponding O-alkyl hydroxylamine derivative with a predictable inversion of stereochemistry at chiral centers.

-

For Acid-Sensitive Substrates: If your final molecule cannot tolerate the acidic conditions required to remove a Boc group, the Gabriel-type approach followed by neutral hydrazinolysis to cleave the phthalimide is preferable.[9]

Experimental Protocols

Protocol 1: O-Alkylation of N-Hydroxyphthalimide (Gabriel-type Synthesis)

This protocol is a robust method for converting primary alkyl halides into O-alkyl hydroxylamines.

-

Step 1: N-Alkylation

-

To a solution of N-hydroxyphthalimide (1.0 eq.) in a suitable solvent like DMF (N,N-dimethylformamide)[18], add a base such as potassium carbonate (K₂CO₃, 1.2 eq.).

-

Stir the mixture at room temperature for 30 minutes to form the potassium salt.

-

Add the primary alkyl halide (1.1 eq.) to the suspension.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Once complete, cool the reaction to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(alkoxy)phthalimide.

-

-

Step 2: Deprotection (Ing-Manske Procedure)[9]

-

Dissolve the crude N-(alkoxy)phthalimide from Step 1 in ethanol or methanol.

-

Add hydrazine monohydrate (NH₂NH₂, 1.5 eq.) to the solution.

-

Heat the mixture to reflux for 1-3 hours. A thick white precipitate (phthalhydrazide) will form.[8]

-

Cool the mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure. The residue can be purified by distillation or crystallization (often as a hydrochloride salt by adding HCl) to give the final O-alkyl hydroxylamine.

-

Protocol 2: O-Alkylation via the Mitsunobu Reaction

This protocol is ideal for converting primary or secondary alcohols into O-alkyl hydroxylamines with inversion of stereochemistry.

-

Reaction Setup

-

In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq.), N-hydroxyphthalimide (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

-

Reaction Execution

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution over 30-60 minutes. The characteristic red/orange color of the azodicarboxylate should dissipate.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

-

-

Workup and Purification

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting residue contains the product along with triphenylphosphine oxide (TPPO) and the hydrazine byproduct. Purification is typically achieved by column chromatography.

-

-

Deprotection

-

The purified N-(alkoxy)phthalimide is then deprotected using the Ing-Manske procedure as described in Protocol 1, Step 2 .

-

References

-

Gabriel synthesis - Wikipedia. [Link]

- CN103304356A - Hydroxylamine synthesis method - Google P

-

ChemInform Abstract: Application of Phase Transfer Catalysis (PTC) Without Solvent in Organic Synthesis. Part 4. Selective O-Alkylation of Hydroxy-phenothiazine and Hydroxy-diphenylamine Derivatives | Request PDF - ResearchGate. [Link]

-

Mitsunobu Reaction - Organic Chemistry Portal. [Link]

-

A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence - PubMed. [Link]

-